molecular formula C6H3ClFNO2 B1366402 6-Chloro-5-fluoropicolinic acid CAS No. 860296-24-8

6-Chloro-5-fluoropicolinic acid

Cat. No. B1366402
M. Wt: 175.54 g/mol
InChI Key: JHFKXHUKNYFWJM-UHFFFAOYSA-N
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Description

6-Chloro-5-fluoropicolinic acid is a compound with the molecular formula C6H3ClFNO2 . It is also known by other names such as 6-chloro-5-fluoropyridine-2-carboxylic acid and 2-chloro-3-fluoropyridine-6-carboxylic acid .


Molecular Structure Analysis

The molecular weight of 6-Chloro-5-fluoropicolinic acid is 175.54 g/mol . The IUPAC name for this compound is 6-chloro-5-fluoropyridine-2-carboxylic acid . The InChIKey, a unique identifier for the compound, is JHFKXHUKNYFWJM-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

6-Chloro-5-fluoropicolinic acid has a molecular weight of 175.54 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 1 . The exact mass is 174.9836342 g/mol . The topological polar surface area is 50.2 Ų .

Scientific Research Applications

Synthesis of Novel Herbicides

6-Chloro-5-fluoropicolinic acid has been utilized in the synthesis of novel herbicides. A study by Johnson et al. (2015) details the use of cascade cyclization of fluoroalkyl alkynylimines with primary amines to synthesize 4-amino-5-fluoropicolinates. This method provided access to picolinic acids with various substituents, offering potential as herbicides.

Development of Antitumor Compounds

In another research area, 6-Chloro-5-fluoropicolinic acid has been used in the synthesis of 2,4-diaminoquinazoline and 2,4-diaminopyrido[2,3-d]pyrimidine derivatives. A study by 邓兰青 et al. (2014) found that some of these compounds showed potent anti-proliferative activities against selected tumor cells, suggesting their potential in antitumor applications. (邓兰青 et al., 2014)

Radiochemical Applications

6-Chloro-5-fluoropicolinic acid has also been involved in the synthesis of radioligands for medical imaging. Zhang et al. (2004) synthesized a potential radioligand for studying extrathalamic nicotinic acetylcholine receptors by positron-emission tomography. (Zhang & Horti, 2004)

Fluorophore Development

The chemical has been a part of studies in the development of fluorophores. For instance, Hirano et al. (2004) synthesized 6-Methoxy-4-quinolone, a novel fluorophore with strong fluorescence in various pH ranges, which has potential applications in biomedical analysis. (Hirano et al., 2004)

Antibacterial and Anticancer Agents

Research has also been conducted on the synthesis of fluoroquinolones for antibacterial and anticancer applications. Al-Trawneh et al. (2010) synthesized tetracyclic fluoroquinolones showing promise as dual-acting agents against bacteria and cancer. (Al-Trawneh et al., 2010)

Future Directions

There is limited information available on the future directions of research involving 6-Chloro-5-fluoropicolinic acid .

properties

IUPAC Name

6-chloro-5-fluoropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO2/c7-5-3(8)1-2-4(9-5)6(10)11/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHFKXHUKNYFWJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1F)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10465020
Record name 6-Chloro-5-fluoropicolinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10465020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-5-fluoropicolinic acid

CAS RN

860296-24-8
Record name 6-Chloro-5-fluoropicolinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10465020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-5-fluoropyridine-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Methyl 6-chloro-5-fluoropicolinate (1.35 g, 7.095 mmol) was dissolved in THF:H2O=6:1 (42 ml), followed by addition of lithium hydroxide monohydrate (596 mg, 14.19 mmol), and then the resulting mixture was stirred at room temperature for 3 hours. The resulting reaction liquid was concentrated under reduced pressure, dissolved by addition of distilled water (20 ml), acidified by slow addition of 1N aqueous HCl solution, and then extracted with 5% MeOH/MC (30 ml×2). The organic layer was dried over anhydrous sodium sulfate, followed by filtration, concentration, and vacuum drying, to obtain 1.04 g of white solid (80%).
Quantity
1.35 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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596 mg
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Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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